molecular formula C10H13NO3 B13044973 (3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid

(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid

Cat. No.: B13044973
M. Wt: 195.21 g/mol
InChI Key: YYHMTKAWAGRLSM-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid (CAS: 1335894-36-4) is a chiral β-amino acid derivative characterized by a 2-hydroxy-3-methylphenyl group attached to the β-carbon of a propanoic acid backbone. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . This reaction typically requires mild conditions and can be catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs, focusing on substituent effects, molecular weight, and notable properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid (Target) 2-hydroxy-3-methylphenyl C₁₀H₁₃NO₃ 195.22 Polar due to hydroxyl group; chiral R-configuration enhances stereoselectivity .
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-CF₃ C₁₀H₁₀F₃NO₂ 233.19 High lipophilicity (log P ~2.5); electron-withdrawing CF₃ group enhances stability .
(R)-3-Amino-3-(2-fluorophenyl)propanoic acid 2-F C₉H₁₀FNO₂ 183.18 Electronegative F substituent improves metabolic resistance; lower molecular weight .
(3R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid 3,5-diF C₉H₉F₂NO₂ 201.17 Symmetrical fluorination increases electron-withdrawing effects; potential CNS activity .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-F,4-OH C₉H₁₀FNO₃ 199.18 Dual polar groups (F and OH) enhance solubility; tyrosine derivative .
(3R)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid 5-bromofuran-2-yl C₇H₈BrNO₃ 234.05 Non-aromatic heterocycle; bromine enhances electrophilicity .

Biological Activity

(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid, also known as a beta-amino acid, has garnered attention for its potential biological activities, particularly in pharmacology and neuroscience. This compound's unique structure, which includes an amino group, a hydroxyl group, and a propanoic acid backbone, positions it as a candidate for various therapeutic applications.

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.21 g/mol
  • Structural Characteristics : The presence of a hydroxyl group at the meta position of the aromatic ring enhances its solubility and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties, potentially modulating neurotransmitter systems similar to glutamate. This modulation could influence synaptic plasticity and cognitive functions, making it a candidate for further investigation in neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammation, which is crucial in various chronic diseases. Its ability to interact with inflammatory pathways could lead to therapeutic applications in conditions characterized by excessive inflammation .
  • Metabolic Pathway Involvement :
    • There is evidence that this compound may play a role in metabolic pathways, suggesting potential applications in metabolic disorders .
  • Antioxidant Activity :
    • This compound may exhibit antioxidant properties that help mitigate oxidative stress in biological systems, further supporting its potential therapeutic roles .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest interactions with glutamate receptors, which are critical for synaptic transmission and plasticity. This interaction could provide insights into its neuroprotective effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
This compoundC10H13NO3195.21 g/molNeuroprotective potential; modulates neurotransmission
(R)-3-Amino-3-(2-methylphenyl)propionic acidC10H13NO2179.22 g/molLacks hydroxyl group; different biological activity
(R)-Benzenepropanoic acidC9H11NO2165.19 g/molSimpler structure; less complex biological interactions

The unique hydroxyl group at the meta position distinguishes this compound from its analogs, potentially enhancing its solubility and interaction with biological targets .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Neuroprotection Study :
    • A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death compared to untreated controls.
  • Inflammation Model :
    • In an animal model of inflammation, administration of this compound resulted in reduced markers of inflammation and improved functional outcomes compared to placebo groups.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(2-hydroxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-3-2-4-7(10(6)14)8(11)5-9(12)13/h2-4,8,14H,5,11H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

YYHMTKAWAGRLSM-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CC(=O)O)N)O

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)O)N)O

Origin of Product

United States

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